N-(2-benzylsulfanylethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide N-(2-benzylsulfanylethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15069836
InChI: InChI=1S/C21H23N3O3S2/c1-27-11-10-24-20(26)17-8-7-16(13-18(17)23-21(24)28)19(25)22-9-12-29-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,22,25)(H,23,28)
SMILES:
Molecular Formula: C21H23N3O3S2
Molecular Weight: 429.6 g/mol

N-(2-benzylsulfanylethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

CAS No.:

Cat. No.: VC15069836

Molecular Formula: C21H23N3O3S2

Molecular Weight: 429.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2-benzylsulfanylethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide -

Specification

Molecular Formula C21H23N3O3S2
Molecular Weight 429.6 g/mol
IUPAC Name N-(2-benzylsulfanylethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Standard InChI InChI=1S/C21H23N3O3S2/c1-27-11-10-24-20(26)17-8-7-16(13-18(17)23-21(24)28)19(25)22-9-12-29-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,22,25)(H,23,28)
Standard InChI Key JUUSQEWGHCCSAY-UHFFFAOYSA-N
Canonical SMILES COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCSCC3=CC=CC=C3)NC1=S

Introduction

Molecular Structure and Chemical Identity

Structural Composition

The compound’s IUPAC name, N-(2-benzylsulfanylethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, reflects its intricate arrangement of substituents. Key structural components include:

  • Quinazoline Core: A bicyclic system comprising fused benzene and pyrimidine rings, modified at positions 2, 3, 4, and 7.

  • Sulfanylidene Group: A thione group (=S) at position 2, contributing to electrophilic reactivity.

  • Methoxyethyl Substituent: An ethoxy chain at position 3, enhancing solubility and influencing steric interactions.

  • Benzylsulfanylethyl Carboxamide: A lipophilic side chain at position 7, potentially facilitating membrane permeability .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₂₃N₃O₃S₂
Molecular Weight429.6 g/mol
XLogP3-AA2.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds9
Topological Polar Surface Area128 Ų

The compound’s Canonical SMILES string, COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCSCC3=CC=CC=C3)NC1=S, provides a machine-readable representation of its connectivity .

Spectroscopic and Stereochemical Features

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous quinazoline derivatives exhibit characteristic absorption bands for carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) groups. The absence of defined stereocenters in its structure simplifies synthetic efforts by eliminating enantiomeric complexity .

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically involves multi-step organic transformations, leveraging nucleophilic substitutions and cyclization reactions. A hypothetical pathway could proceed as follows:

  • Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with thiourea or isothiocyanates to generate the 2-sulfanylidene-quinazoline scaffold.

  • Alkylation at Position 3: Reaction with 2-methoxyethyl halides under basic conditions to introduce the methoxyethyl group.

  • Carboxamide Coupling at Position 7: Activation of the carboxylic acid (e.g., via EDCI/HOBt) followed by reaction with 2-benzylsulfanylethylamine.

Table 2: Representative Synthetic Intermediates

StepIntermediateRole
14-Oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acidCore scaffold
23-(2-Methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acidAlkylated intermediate
3Final productCarboxamide-coupled derivative

Purification and Characterization

Crude products are purified via recrystallization or column chromatography, with final characterization achieved through high-resolution mass spectrometry (HRMS) and elemental analysis. The compound’s synthetic accessibility is moderated by its nine rotatable bonds, which may complicate crystallization .

Physicochemical Properties

Solubility and Partitioning

With a calculated XLogP3 of 2.5, the compound exhibits moderate lipophilicity, favoring solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane. Aqueous solubility is likely limited (<1 mg/mL), necessitating solubilizing agents for biological assays .

Stability Profile

The thione group at position 2 may render the compound susceptible to oxidation, forming disulfide bridges under aerobic conditions. Storage recommendations include inert atmospheres (N₂ or Ar) and temperatures below -20°C to prevent degradation.

CompoundTargetIC₅₀ (μM)
GefitinibEGFR0.033
ErlotinibEGFR0.002
This compound (hypothetical)Undetermined kinase~5 (estimated)

Research Applications and Future Directions

Chemical Biology Probes

The compound’s electrophilic thione group enables its use in activity-based protein profiling (ABPP) to identify cysteine-dependent enzyme targets in proteomic studies.

Medicinal Chemistry Optimization

Future studies could explore:

  • Side Chain Modifications: Replacing the methoxyethyl group with fluorinated or heterocyclic substituents to enhance blood-brain barrier penetration.

  • Prodrug Strategies: Masking the thione group as a disulfide prodrug to improve pharmacokinetics.

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